molecular formula C20H19N3O2 B12139568 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid

11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid

Cat. No.: B12139568
M. Wt: 333.4 g/mol
InChI Key: XKGSWHLEWGEIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid is a structurally complex heterocyclic compound featuring a fused pyrido-phenazine core, a methano bridge, and a carboxylic acid substituent. The phenazine scaffold is known for its electron-deficient aromatic system, which often confers unique photophysical and bioactive properties .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.02,15.04,13.05,10]nonadeca-2,4(13),5(10),6,8,11,14-heptaene-16-carboxylic acid

InChI

InChI=1S/C20H19N3O2/c1-18(2)19(3)8-9-20(18,17(24)25)16-15(19)23-14-11-5-4-10-21-12(11)6-7-13(14)22-16/h4-7,10H,8-9H2,1-3H3,(H,24,25)

InChI Key

XKGSWHLEWGEIKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC4=C(C5=C(C=C4)N=CC=C5)N=C32)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3,2-a]phenazine structure, followed by the introduction of methyl groups and the carboxylic acid functionality. Common reagents used in these steps include methylating agents, oxidizing agents, and carboxylating agents under controlled conditions of temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in alcoholic solvents.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.

Major Products:

Scientific Research Applications

11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its methanopyrido-phenazine backbone and methyl substitutions. Key comparisons include:

Compound Name Core Structure Functional Groups Key Substituents
Target Compound Pyrido-phenazine + methano bridge Carboxylic acid 11,13,13-Trimethyl
Phenazine-1-carboxylic acid (PCA) Phenazine Carboxylic acid (C-1 position) None
11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Dibenzo-thiazepine Carboxylic acid + ketone Oxo group at C-11

Key Differences :

  • The target compound’s methano bridge introduces steric constraints absent in PCA or dibenzo-thiazepine derivatives.
  • Methyl groups at positions 11 and 13 may enhance lipophilicity compared to unsubstituted PCA .
Physicochemical Properties

Carboxylic acid-containing compounds exhibit distinct surface adhesion and tribological behaviors. For example:

Property Target Compound (Inferred) PCA Phosphonic Acid SAMs
Solubility Moderate (polar solvents) High (aqueous) Low (requires polar aprotic solvents)
Thermal Stability High (due to methyl groups) Moderate Very High
Tribological Performance N/A N/A Low friction, high wear resistance

Notable Trends:

  • Carboxylic acids generally exhibit lower thermal stability than phosphonic acids due to weaker anchoring on metal surfaces (e.g., Ti-6Al-4V) .
  • Methyl substitutions in the target compound likely improve stability compared to PCA but may reduce solubility.

Biological Activity

11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid is a complex organic compound that integrates a phenazine moiety with a carboxylic acid functional group. This unique structural arrangement enhances its potential biological activities. The compound's synthesis typically involves multi-step organic reactions and is characterized by its solubility in polar solvents due to the presence of the carboxylic acid group.

Structural Characteristics

The compound features a fused ring system that combines pyridine and phenazine characteristics. This unique structure may enhance its biological activity compared to simpler phenazine derivatives. The following table summarizes its structural features and similar compounds:

Compound NameStructureUnique Features
11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acidC₁₈H₁₈N₂O₂Contains a carboxylic acid group enhancing solubility
PhenazineC₁₂H₈N₂Basic structure without carboxylic acid; known for antimicrobial properties
1-HydroxyphenazineC₁₂H₉N₂OContains hydroxyl group; exhibits different solubility and reactivity

Antimicrobial Properties

Research indicates that phenazine derivatives often exhibit significant antimicrobial activities. The specific biological activities of 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid have not been extensively documented in literature; however, compounds with similar structures have shown promising results against various pathogens. For instance:

  • Antibacterial Activity : Compounds with phenazine structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Certain derivatives have been reported to inhibit fungal growth.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving similar phenazine derivatives indicated varying levels of cytotoxicity against different cell lines. The following findings are noteworthy:

  • Cell Lines Tested : HepG2 (liver cancer) and Vero (normal kidney) cell lines.
  • IC₅₀ Values : Compounds showed IC₅₀ values ranging from low micromolar to submicromolar concentrations.

The cytotoxic effects of 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid warrant further investigation to establish its therapeutic index.

Understanding the mechanisms through which this compound exerts its biological effects is essential for future drug development. Preliminary studies suggest that:

  • DNA Intercalation : Similar compounds may intercalate into DNA structures, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some phenazines are known to induce oxidative stress in microbial cells.

Q & A

Q. Characterization :

  • 1H/13C NMR : Confirm regiochemistry and methyl group placement. Compare coupling constants and chemical shifts to analogous pyridophenazine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI-MS with <2 ppm error) .
  • HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Beyond standard NMR/MS, employ:

X-ray crystallography : Resolve crystal structures to confirm fused ring geometry and substituent positions. Compare bond lengths/angles with DFT-optimized models .

IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds in the pyrido/phenazine moieties .

Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., <0.3% deviation) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Use statistical Design of Experiments (DoE) to minimize trial-and-error:

Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .

Response surface methodology (RSM) : Optimize parameters (e.g., maximize yield via central composite design) .

Machine learning : Train models on historical reaction data to predict optimal conditions for novel analogs .

Example : For annulation steps, a Pareto chart may reveal temperature and solvent ratio as dominant factors. Confirm with 3D surface plots to pinpoint maxima .

Advanced: How to reconcile discrepancies between experimental and computational reaction pathway predictions?

Answer:

Quantum chemical validation : Recalculate transition states using higher-level theories (e.g., CCSD(T)/DFT hybrid methods) to verify energy barriers .

Kinetic isotope effects (KIE) : Experimentally probe rate-determining steps. A mismatch with computed pathways suggests overlooked intermediates .

Feedback loops : Integrate experimental kinetic data (e.g., Arrhenius plots) into computational workflows to refine force fields .

Case study : If DFT predicts a lower-energy pathway than observed, check for solvent effects or protonation states not modeled initially .

Advanced: What computational strategies predict reaction pathways for derivatives of this compound?

Answer:

Reaction path sampling : Use nudged elastic band (NEB) methods to map intermediates and transition states in ring-forming reactions .

Molecular dynamics (MD) : Simulate solvent-cage effects on cyclization efficiency (e.g., DMSO vs. THF) .

Docking studies : For bioactive analogs, predict binding affinities to target proteins (e.g., topoisomerases) using AutoDock Vina .

Advanced: How to design multi-step syntheses with improved atom economy?

Answer:

Convergent synthesis : Build pyrido and phenazine units separately, then couple via Suzuki-Miyaura cross-coupling (Pd catalysis) .

Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported PPA) to reduce waste in cyclization steps .

In-line purification : Use continuous flow systems with scavenger resins to automate intermediate purification .

Advanced: How can structure-activity relationships (SAR) be established for analogs of this compound?

Answer:

CoMFA/CoMSIA : Perform 3D-QSAR on analogs to correlate steric/electrostatic fields with bioactivity (e.g., antimicrobial IC50) .

Free-Wilson analysis : Decompose activity contributions of substituents (e.g., methyl groups enhance lipophilicity; carboxylic acid aids solubility) .

Molecular dynamics : Simulate target binding (e.g., DNA gyrase) to identify critical interactions (e.g., H-bonding with the carboxylic acid group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.